

Application Notes and Protocols for (+)-Penbutolol in Cell Culture Assays

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Compound of Interest

Compound Name: (+)-Penbutolol

Cat. No.: B1607307

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Introduction

(+)-Penbutolol is the (R)-enantiomer of the non-selective β -adrenergic receptor antagonist, penbutolol. As a beta-blocker, it primarily targets β_1 and β_2 adrenergic receptors, interfering with the binding of endogenous catecholamines like epinephrine and norepinephrine. This activity modulates the downstream cyclic adenosine monophosphate (cAMP) signaling pathway.^{[1][2]} These application notes provide detailed protocols for the preparation of **(+)-penbutolol** stock solutions for use in in vitro cell culture assays, along with a representative experimental protocol for assessing its cytotoxic effects.

Physicochemical Properties and Stock Solution Parameters

Proper preparation and storage of **(+)-penbutolol** stock solutions are critical for obtaining reproducible and reliable experimental results. The following table summarizes key quantitative data for the preparation of **(+)-penbutolol** stock solutions.

Parameter	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₉ NO ₂	[3]
Molecular Weight	291.43 g/mol	[3]
Recommended Solvent	Dimethyl sulfoxide (DMSO), sterile	[3]
Solubility in DMSO	≥ 100 mg/mL (343.14 mM)	
Recommended Stock Concentration	10 mM - 100 mM in 100% DMSO	
Maximum Final DMSO Concentration in Media	≤ 0.5% (v/v) to avoid cytotoxicity	
Stock Solution Storage	Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (+)-Penbutolol in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(+)-penbutolol** in sterile DMSO.

Materials:

- **(+)-Penbutolol** powder
- Sterile, anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer
- (Optional) Bath sonicator
- Sterile 0.22 µm polytetrafluoroethylene (PTFE) syringe filter

Procedure:

- **Aseptic Technique:** Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
- **Weighing (+)-Penbutolol:** Accurately weigh out 2.91 mg of **(+)-penbutolol** powder and transfer it to a sterile amber microcentrifuge tube.
- **Adding DMSO:** Add 1 mL of sterile, anhydrous DMSO to the tube containing the **(+)-penbutolol** powder.
- **Dissolution:** Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
- **Sterile Filtration (Optional but Recommended):** For stringent sterility, filter the stock solution through a sterile 0.22 µm PTFE syringe filter into a new sterile amber tube. PTFE filters are compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Label the tubes clearly with the compound name, concentration, and date of preparation.

Protocol 2: Cytotoxicity Assessment of (+)-Penbutolol using an MTT Assay

This protocol provides a method for determining the cytotoxic effects of **(+)-penbutolol** on a selected cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Adherent cells of interest (e.g., A549, H1299)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- 10 mM **(+)-penbutolol** stock solution in DMSO (from Protocol 1)
- MTT solution (5 mg/mL in sterile PBS)
- DMSO, cell culture grade
- 96-well flat-bottom cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Preparation of Working Solutions:
 - Prepare serial dilutions of the 10 mM **(+)-penbutolol** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 μ M, 10 μ M, 50 μ M, 100 μ M, 200 μ M).

- Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. For example, to achieve a 100 μ M final concentration from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 μ L of stock in 99 μ L of medium). This results in a final DMSO concentration of 1%. To stay below 0.5%, a two-step dilution is recommended. First, dilute the 10 mM stock to 1 mM in medium (1:10), then dilute this 1 mM solution 1:10 in the wells to achieve 100 μ M.
- Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the prepared working solutions of **(+)-penbutolol** or the vehicle control to the respective wells.
 - Include wells with untreated cells (medium only) as a negative control.
 - Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Assay:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium containing MTT from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of viability against the log of the **(+)-penbutolol** concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell viability).

Visualizations

Workflow for Preparing (+)-Penbutolol Stock Solution

Weigh (+)-Penbutolol
Powder (2.91 mg)

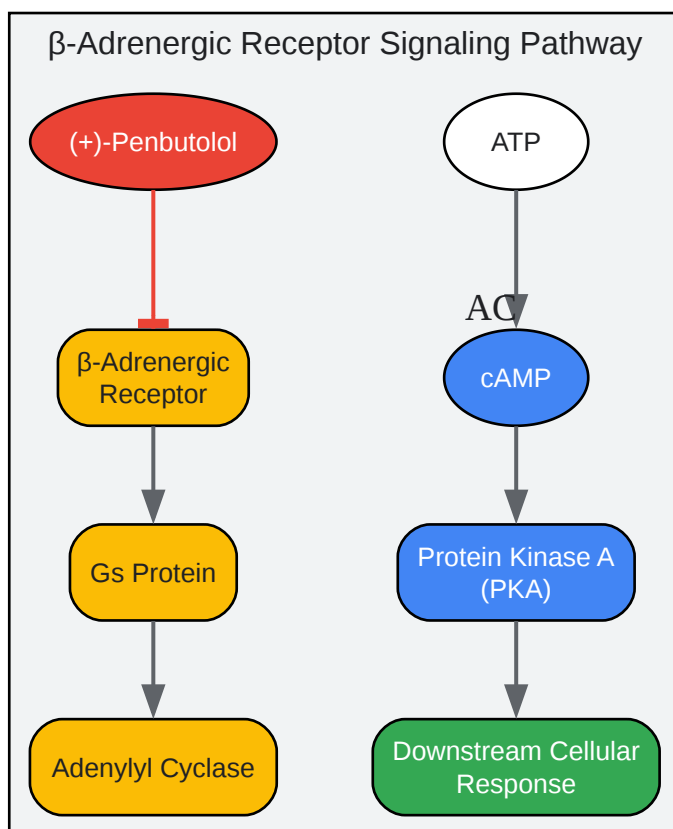
Add 1 mL Sterile
DMSO

Vortex / Sonicate
to Dissolve

Sterile Filter
(0.22 μ m PTFE)

Aliquot into
Sterile Tubes

Store at -20°C / -80°C



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References

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- 2. MTT Assay [protocols.io]
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